8-(isopropylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(isopropylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an isopropylthio group, a methyl group, and a methylbenzyl group attached to a purine core. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA.
Scientific Research Applications
8-(isopropylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(isopropylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Isopropylthio Group: The isopropylthio group can be introduced via a nucleophilic substitution reaction using isopropylthiol and an appropriate leaving group.
Attachment of the Methyl Group: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(isopropylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides for nucleophilic substitution, Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of 8-(isopropylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
8-(isopropylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:
8-(methylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Similar structure but with a methylthio group instead of an isopropylthio group.
8-(isopropylthio)-3-ethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Similar structure but with an ethyl group instead of a methyl group.
8-(isopropylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Similar structure but with a 4-methylbenzyl group instead of a 3-methylbenzyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the purine core.
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-propan-2-ylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-10(2)24-17-18-14-13(15(22)19-16(23)20(14)4)21(17)9-12-7-5-6-11(3)8-12/h5-8,10H,9H2,1-4H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKELBAJFDFZXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SC(C)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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